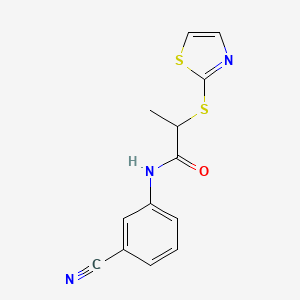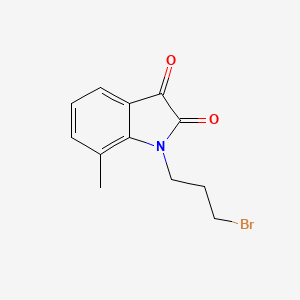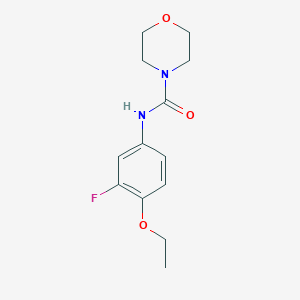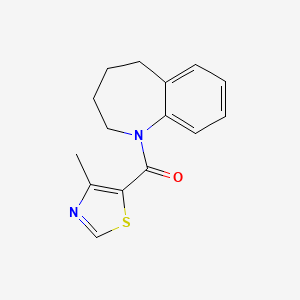
N-(3-cyanophenyl)-2-(1,3-thiazol-2-ylsulfanyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-cyanophenyl)-2-(1,3-thiazol-2-ylsulfanyl)propanamide, also known as CP-690,550, is a potent and selective inhibitor of Janus kinase 3 (JAK3). JAK3 is a tyrosine kinase that plays a crucial role in the signaling pathway of cytokines, which are involved in the immune response. CP-690,550 has been extensively studied for its potential therapeutic applications in various autoimmune diseases.
Mécanisme D'action
N-(3-cyanophenyl)-2-(1,3-thiazol-2-ylsulfanyl)propanamide selectively inhibits the activity of JAK3 by binding to the ATP-binding site of the enzyme. This prevents the activation of downstream signaling pathways that are involved in the immune response. This leads to a reduction in the production of cytokines, which are involved in the inflammatory response.
Biochemical and Physiological Effects
N-(3-cyanophenyl)-2-(1,3-thiazol-2-ylsulfanyl)propanamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of cytokines, including interleukin-2 (IL-2), interleukin-4 (IL-4), interleukin-6 (IL-6), and interferon-gamma (IFN-γ). It also reduces the activation of T cells, which are involved in the immune response. This leads to a reduction in inflammation and a decrease in the symptoms of autoimmune diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of N-(3-cyanophenyl)-2-(1,3-thiazol-2-ylsulfanyl)propanamide is its selectivity for JAK3, which reduces the risk of off-target effects. It also has a long half-life, which allows for once-daily dosing. However, one of the limitations of N-(3-cyanophenyl)-2-(1,3-thiazol-2-ylsulfanyl)propanamide is its potential for immunosuppression, which can increase the risk of infections. It also has the potential to cause liver toxicity, which requires careful monitoring.
Orientations Futures
There are a number of potential future directions for the research on N-(3-cyanophenyl)-2-(1,3-thiazol-2-ylsulfanyl)propanamide. One area of research is the development of more selective JAK3 inhibitors with reduced off-target effects. Another area of research is the investigation of the potential therapeutic applications of N-(3-cyanophenyl)-2-(1,3-thiazol-2-ylsulfanyl)propanamide in other autoimmune diseases, such as multiple sclerosis and type 1 diabetes. Additionally, research is needed to better understand the long-term safety and efficacy of N-(3-cyanophenyl)-2-(1,3-thiazol-2-ylsulfanyl)propanamide in the treatment of autoimmune diseases.
Méthodes De Synthèse
The synthesis of N-(3-cyanophenyl)-2-(1,3-thiazol-2-ylsulfanyl)propanamide involves a multistep process starting from commercially available starting materials. The first step involves the preparation of 3-cyanophenylacetic acid, which is then converted to the corresponding acid chloride. The acid chloride is then reacted with 2-aminothiazole to form the intermediate amide. The amide is then treated with thionyl chloride to form the corresponding thionyl chloride derivative, which is then reacted with 2-mercapto-1-propanol to yield N-(3-cyanophenyl)-2-(1,3-thiazol-2-ylsulfanyl)propanamide.
Applications De Recherche Scientifique
N-(3-cyanophenyl)-2-(1,3-thiazol-2-ylsulfanyl)propanamide has been extensively studied for its potential therapeutic applications in various autoimmune diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease. It has been shown to be effective in reducing the symptoms of these diseases by inhibiting the activity of JAK3, which is involved in the immune response.
Propriétés
IUPAC Name |
N-(3-cyanophenyl)-2-(1,3-thiazol-2-ylsulfanyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3OS2/c1-9(19-13-15-5-6-18-13)12(17)16-11-4-2-3-10(7-11)8-14/h2-7,9H,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBAMXLDZUHDXKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=CC(=C1)C#N)SC2=NC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(3-Methylquinoxalin-2-yl)methylsulfanyl]propanamide](/img/structure/B7530585.png)
![2-[4-(2,3-dihydro-1H-inden-5-yl)-1,3-thiazol-2-yl]-N,N-dimethylacetamide](/img/structure/B7530588.png)

![6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl(thiadiazol-4-yl)methanone](/img/structure/B7530602.png)
![4,6-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]pyrimidin-2-amine](/img/structure/B7530610.png)



![3-[(2-methylpyrimidin-4-yl)methyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B7530642.png)

![1-(4-{4-[(3-Bromobenzyl)amino]phenyl}piperazin-1-yl)ethanone](/img/structure/B7530652.png)
![6-cyclopropyl-N,1-dimethyl-3-oxo-2H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7530661.png)
![N-[2-(4-chlorophenyl)sulfonylethyl]pyrrolidine-1-carboxamide](/img/structure/B7530662.png)
